3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone
Brand Name: Vulcanchem
CAS No.: 104675-27-6
VCID: VC21277052
InChI: InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22)
SMILES: C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4
Molecular Formula: C20H18N2O
Molecular Weight: 302.4 g/mol

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone

CAS No.: 104675-27-6

Cat. No.: VC21277052

Molecular Formula: C20H18N2O

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone - 104675-27-6

Specification

CAS No. 104675-27-6
Molecular Formula C20H18N2O
Molecular Weight 302.4 g/mol
IUPAC Name 9-(benzylamino)-3,4-dihydro-2H-acridin-1-one
Standard InChI InChI=1S/C20H18N2O/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,22)
Standard InChI Key JMKIIRWHVISOBM-UHFFFAOYSA-N
SMILES C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4
Canonical SMILES C1CC2=NC3=CC=CC=C3C(=C2C(=O)C1)NCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone is identified by the CAS registry number 104675-27-6 . The compound is also known by its alternative nomenclature 3,4-Dihydro-9-[(phenylmethyl)amino]-1(2H)-acridinone, which emphasizes the phenylmethyl (benzyl) substituent attached to the amino group at the 9-position of the acridinone core structure . This compound represents an important member of the acridinone family, characterized by its unique structural features that combine both the acridinone scaffold and the benzylamine moiety.

Structural Features

The molecular structure of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone consists of three main components:

  • The acridinone core - a tricyclic system with nitrogen incorporated in the central ring

  • The dihydro modification at positions 3 and 4

  • The benzylamine group attached at position 9

This structural arrangement contributes to the compound's chemical reactivity and potential biological properties. The presence of the carbonyl group at position 1 (indicated by the 1(2H)-acridinone portion of the name) introduces potential hydrogen bonding capabilities, while the benzylamine substituent provides additional sites for molecular interactions.

Physical and Chemical Properties

Physical Properties

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone may be accomplished through several methods based on established procedures for similar 9-aminoacridine derivatives. The primary approaches potentially applicable to this compound include:

Reductive Amination

Reductive amination represents a viable synthetic route for preparing 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone. This method involves the reaction of a 9-aminoacridine compound with benzaldehyde in the presence of a suitable reducing agent . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired benzylamine derivative. This approach is particularly suitable for the preparation of 9-aminoacridine derivatives with -CH2-aryl substituents, which directly aligns with the structure of 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone .

Nucleophilic Aromatic Substitution (SNAT)

The SNAT method represents another potential synthetic pathway, involving the reaction of 9-aminoacridine with appropriately substituted benzyl halides. This approach typically employs bases such as Cs2CO3, K2CO3, or NaOH, and is conducted in polar aprotic solvents like DMF, NMP, or DMSO . While this method is more commonly applied to aryl systems with electron-withdrawing groups, modifications could potentially be developed for the specific synthesis of the target compound.

Addition-Elimination (AE) Reactions

Addition-elimination reactions offer a third potential route, particularly when working with halogenated precursors. This approach typically involves the reaction of 9-aminoacridine with suitable benzyl derivatives under reflux conditions in ethanol or other appropriate solvents . Though primarily utilized for quinone-containing structures, adapted protocols might be applicable to the synthesis of benzylamine derivatives with appropriate adjustments to reaction conditions.

Reaction Conditions

The optimal reaction conditions for synthesizing 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone would likely involve:

  • Temperature control - typically ranging from room temperature to reflux conditions depending on the specific synthetic approach

  • Appropriate solvent selection - commonly DMF, DMSO, or ethanol based on the reaction mechanism

  • Catalyst or base addition - such as Cs2CO3 for SNAT reactions

  • Controlled reaction time - ranging from several hours to overnight depending on the method

Purification procedures would likely include recrystallization, column chromatography, or other standard organic purification techniques to achieve high-purity product .

CompoundCAS NumberKey Structural FeaturePotential Applications
3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone104675-27-6Benzylamine at position 9Medicinal chemistry research
9-AminoacridineNot provided in search resultsPrimary amine at position 9Cancer treatment research
3,4-Dihydro-9-phenyl-1(2H)-acridinone17401-27-3Phenyl group at position 9Various biological studies

This comparison illustrates the structural diversity within the acridinone family and highlights the potential significance of the benzylamine modification in 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone.

Research Status and Future Directions

Current Research Gaps

The available literature reveals several significant knowledge gaps regarding 3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone:

  • Limited physicochemical characterization data

  • Insufficient biological activity profiling

  • Incomplete synthetic optimization studies

  • Underdeveloped structure-activity relationship analyses

These gaps present valuable opportunities for future research efforts focused on this compound and its derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator